
2-Butyl-3-nitrosothiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-nitrosothiazolidine is an organic compound with the molecular formula C7H14N2OS It belongs to the class of nitrosothiazolidines, which are characterized by the presence of a nitroso group attached to a thiazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-nitrosothiazolidine typically involves the reaction of butylamine with nitrosyl chloride in the presence of a thiazolidine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Butylamine+Nitrosyl Chloride+Thiazolidine Precursor→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-3-nitrosothiazolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The thiazolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-nitrosothiazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Butyl-3-nitrosothiazolidine involves its interaction with biological molecules, particularly enzymes with thiol groups at their active sites. The nitroso group can form covalent bonds with these thiol groups, inhibiting the enzyme’s activity. This mechanism is similar to that of other nitrosothiazolidines and is responsible for its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrosothiazolidine: Similar structure but lacks the butyl group.
2-Butyl-4-nitrosothiazolidine: Similar structure but with the nitroso group at a different position.
2-Butyl-3-nitrothiazolidine: Similar structure but with a nitro group instead of a nitroso group.
Uniqueness
2-Butyl-3-nitrosothiazolidine is unique due to the presence of both a butyl group and a nitroso group on the thiazolidine ring. This combination imparts specific chemical properties and reactivity that differentiate it from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
72505-66-9 |
|---|---|
Molekularformel |
C7H14N2OS |
Molekulargewicht |
174.27 g/mol |
IUPAC-Name |
2-butyl-3-nitroso-1,3-thiazolidine |
InChI |
InChI=1S/C7H14N2OS/c1-2-3-4-7-9(8-10)5-6-11-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
SCZDDYBJHPXIDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1N(CCS1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


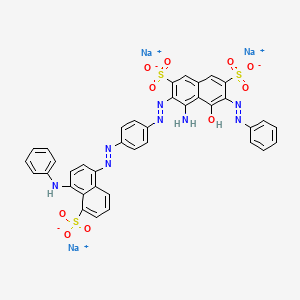
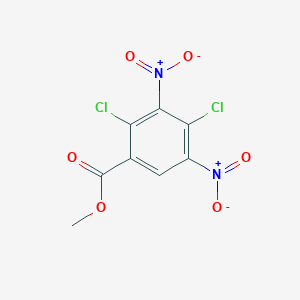

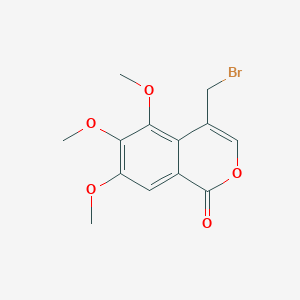
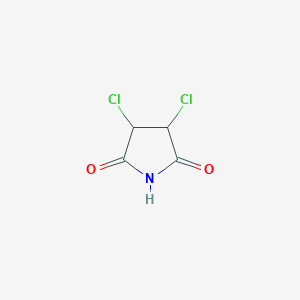
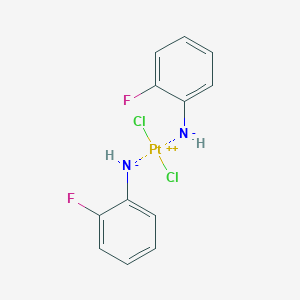

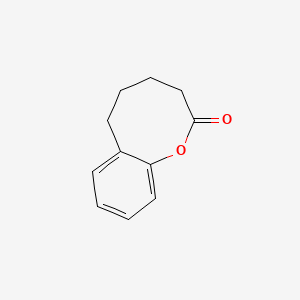
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
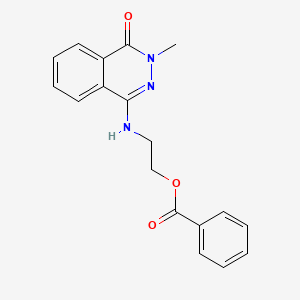
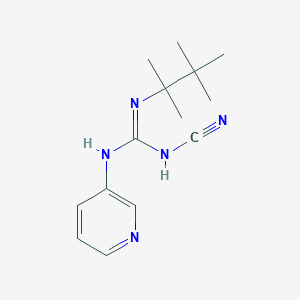
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)


